molecular formula C11H18N6O2 B5811188 8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione

8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione

Cat. No.: B5811188
M. Wt: 266.30 g/mol
InChI Key: GYUYKHAUFDYSQX-UHFFFAOYSA-N
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Description

8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione: is a complex organic compound with a unique structure that includes hydrazino, methyl, and butyl groups attached to a purine core

Properties

IUPAC Name

8-hydrazinyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-6(2)4-5-17-7-8(13-10(17)15-12)16(3)11(19)14-9(7)18/h6H,4-5,12H2,1-3H3,(H,13,15)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUYKHAUFDYSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Hydrazino Group: The hydrazino group is introduced via a nucleophilic substitution reaction, where a suitable hydrazine derivative reacts with a halogenated purine intermediate.

    Addition of Methyl and Butyl Groups: The methyl and butyl groups are added through alkylation reactions, using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted purine derivatives, depending on the nucleophile used.

Scientific Research Applications

8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites, altering the function of the target molecule. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-amino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione
  • 8-hydroxy-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione
  • 8-methylthio-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione

Uniqueness

  • The presence of the hydrazino group in 8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione distinguishes it from similar compounds, providing unique reactivity and potential biological activity.
  • The combination of methyl and butyl groups attached to the purine core further enhances its distinct properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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